N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a 5-chloroindole moiety linked to a nitrobenzenesulfonamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the 5-chloroindole core. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . The resulting 5-chloroindole is then subjected to further functionalization to introduce the ethyl group at the 2-position.
The next step involves the nitration of the benzenesulfonamide moiety. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the benzene ring . The final step is the coupling of the 5-chloroindole derivative with the nitrobenzenesulfonamide under suitable conditions, such as using a coupling reagent like DCC (N,N’-dicyclohexylcarbodiimide) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with various electrophiles to form new C-N or C-S bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, base (e.g., sodium hydroxide).
Coupling Reactions: Electrophiles, coupling reagents like DCC.
Major Products
Reduction of Nitro Group: Amino derivative.
Substitution of Chloro Group: Various substituted indole derivatives.
Coupling Reactions: New sulfonamide derivatives with different functional groups.
Scientific Research Applications
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes by forming hydrogen bonds with their active sites . The nitrobenzenesulfonamide group can also interact with biological molecules, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
- N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
Uniqueness
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a 5-chloroindole and a nitrobenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-12-4-5-16-15(8-12)11(10-18-16)6-7-19-25(23,24)14-3-1-2-13(9-14)20(21)22/h1-5,8-10,18-19H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQZLWBCKUPNAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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